
gedatolisib dose optimization recurrent
endometrial cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gedatolisib

CAS No.: 1197160-78-3

Cat. No.: S548378

Get Quote

Gedatolisib Clinical Dosing Overview

The table below summarizes key dosing information from clinical trials. The data for recurrent endometrial

cancer is from a 2016 study, and its applicability to current protocols should be verified [1].

Tumor Type
Recommended Dose
& Schedule

Trial Phase /
Context

Key Efficacy
Findings

Common Treatment-
Related Adverse
Events (≥30%)

Recurrent
Endometrial
Cancer

180 mg IV, once
weekly for 3 weeks,

followed by one week
off [1]

Phase II
(Data from

2016)

Clinical
Benefit

Response
(CBR): 53% in

stathmin-low
cohort [1]

Nausea (53%), mucosal
inflammation (50%),

decreased appetite
(40%), diarrhea (38%),

fatigue (35%),
dysgeusia (30%),

vomiting (30%) [1]

Advanced
Breast Cancer
(HR+/HER2-)

180 mg IV, on days 1,

8, and 15 of each 28-
day cycle [2] [3]

Phase III

(VIKTORIA-1
trial, 2025

data)

Median PFS:

9.3 months
(triplet

therapy) [2]

Hyperglycemia (9.2-

11.5%, mostly low
grade), stomatitis;

discontinuation rates
were low (2.3-3.1%) [2]
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Tumor Type
Recommended Dose
& Schedule

Trial Phase /
Context

Key Efficacy
Findings

Common Treatment-
Related Adverse
Events (≥30%)

Metastatic
Castration-
Resistant
Prostate
Cancer
(mCRPC)

120 mg or 180 mg IV,
once weekly for 3

weeks, followed by
one week off (dose

exploration ongoing)
[4]

Phase I/II
(Preliminary

2025 data)

6-month rPFS
rate: 66%

(combined
arms) [4]

Grade 2-3 stomatitis
(10.5%); no grade 3

hyperglycemia reported
[4]

Gedatolisib Mechanism of Action

Gedatolisib is a potent, dual PI3K/mTOR inhibitor. It comprehensively blocks the PI3K/AKT/mTOR

(PAM) pathway by inhibiting all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) as well as both mTOR

complexes (mTORC1 and mTORC2) [5] [6]. This multi-node inhibition is proposed to be more effective at

inducing anti-tumor activity and overcoming adaptive resistance compared to single-node inhibitors like

PI3Kα-, AKT-, or mTORC1-specific agents [5].

The following diagram illustrates the PAM pathway and gedatolisib's targets:
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Experimental Protocols & Workflows

For researchers investigating gedatolisib in the laboratory, here are summaries of key methodologies from

the literature.

In Vitro Cell Proliferation & Viability Assay (GR Metrics)

This protocol uses Growth Rate (GR) metrics to objectively quantify the cytostatic and cytotoxic effects of

gedatolisib, independent of cell doubling time [5].

1. Plate Breast Cancer Cell Lines
(With/Without PAM pathway alterations)

2. Treat with Compound Seriation
• Gedatolisib

• Single-node inhibitors (e.g., Alpelisib, Everolimus)

3. Measure Cell Viability
(At time of treatment and after 72-96 hours)

4. Calculate GR Values

5. Determine Metrics:
• GR₅₀ (Potency)

• GRₘₐₓ (Efficacy/Cytotoxicity)

Click to download full resolution via product page

Key Findings: In a panel of 28 breast cancer cell lines, gedatolisib demonstrated superior potency and

efficacy (average GR50 = 12 nM) compared to single-node inhibitors, regardless of PIK3CA or PTEN
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mutational status [5].

In Vivo Efficacy Study in Xenograft Models

This workflow outlines the steps for evaluating gedatolisib efficacy in animal models, as used in breast

cancer and head and neck cancer studies [5] [7].

1. Implant Tumor Cells
(Breast Cancer PDX or cell line-derived xenografts)

2. Randomize into Treatment Groups
• Vehicle control

• Gedatolisib (e.g., 180 mg/kg IV, weekly)
• Comparator drugs

3. Monitor Tumor Growth & Body Weight
(Measure tumor volume 2-3 times per week)

4. Analyze Results
• Tumor growth curves

• Statistical comparison of tumor volumes

Click to download full resolution via product page

Frequently Asked Questions for Researchers

Q1: How does gedatolisib's preclinical efficacy compare to approved single-node PAM inhibitors?

Preclinical studies show gedatolisib is more potent and efficacious than alpelisib (PI3Kα), capivasertib

(AKT), and everolimus (mTORC1) in breast cancer models. It achieved lower GR50 values (indicating

higher potency) and negative GRmax values (indicating cytotoxic effect), while single-node inhibitors

largely showed cytostatic effects [5].
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Q2: What are the critical in vitro assays to confirm gedatolisib's mechanism of action? Beyond viability

assays, key functional analyses include:

Immunoblotting: Confirm inhibition of pathway signaling by measuring reduced phosphorylation of
AKT (Ser473, Thr308) and S6RP (Ser235/236) [5] [7].

Metabolic Assays: Demonstrate reduced glucose consumption and lactate production due to
impaired glycolysis [5].

Functional Assays: Use migration/invasion (e.g., Boyden chamber) and protein synthesis assays to
capture broader phenotypic consequences [5].

Q3: The endometrial cancer trial mentioned "stathmin" cohorts. What is its relevance? The phase II

trial (NCT01420081) used stathmin tumor expression to assign patients to "PI3K-basal" (stathmin-low) or

"PI3K-activated" (stathmin-high) arms. A higher clinical benefit response was observed in the stathmin-low

group (53%) treated with gedatolisib. However, the study concluded that stathmin-high expression did not

correlate with greater treatment efficacy [1].

Troubleshooting Common Experimental Challenges

Handling and Solubility: For in vitro work, prepare a 10 mM stock solution in DMSO and store at
-70°C [7]. Avoid repeated freeze-thaw cycles.

Interpreting Resistance Data: In some in vivo models (e.g., head and neck cancer), adding
gedatolisib to a potent agent (dacomitinib) provided no added benefit despite inhibiting PAM

pathway phosphorylation [7]. This highlights the need for combination studies to be backed by strong
mechanistic rationale.

Managing Toxicity in Models: The most common adverse events in clinical trials are nausea,
mucosal inflammation, and diarrhea [1]. Preclinical studies should monitor for these, especially signs

of mucosal inflammation (stomatitis) in animals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 7 / 8 Tech Support

https://www.pharmacytimes.com/view/gedatolisib-triplet-shows-significant-pfs-benefit-in-hr-her2-breast-cancer
https://www.onclive.com/view/gedatolisib-based-regimens-prolong-pfs-in-hr-her2-pik3ca-wild-type-advanced-breast-cancer
https://www.targetedonc.com/view/gedatolisib-shows-encouraging-early-efficacy-in-mcrpc-and-her2-mbc
https://www.nature.com/articles/s41523-024-00648-0
https://www.celcuity.com/our-pipeline/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677653/
https://www.smolecule.com/products/b548378#gedatolisib-dose-optimization-recurrent-endometrial-cancer
https://www.smolecule.com/products/b548378#gedatolisib-dose-optimization-recurrent-endometrial-cancer
https://www.smolecule.com/products/b548378#gedatolisib-dose-optimization-recurrent-endometrial-cancer
https://www.smolecule.com/products/b548378#gedatolisib-dose-optimization-recurrent-endometrial-cancer
https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s548378?utm_src=pdf-bulk
https://www.smolecule.com/products/s548378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Smolecule
Your Ultimate Destination for Small-Molecule (aka.
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United
States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 8 / 8 Tech Support

https://www.smolecule.com/products/s548378?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

